
Ethyl 2-amino-3-(cyclohex-3-EN-1-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate is a versatile organic compound with a molecular formula of C11H19NO2. It is commonly used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with ethyl acrylate under basic conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-yl alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with similar structural features but different reactivity.
Cyclohex-3-en-1-yl acetate: An ester with a similar cyclohexene ring but different functional groups.
Cyclohex-3-en-1-yl methanol: An alcohol derivative with comparable structural elements.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl 2-amino-3-cyclohex-3-en-1-ylpropanoate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-4,9-10H,2,5-8,12H2,1H3 |
InChI-Schlüssel |
BAGJXEUZMYNDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1CCC=CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


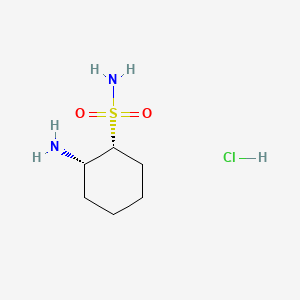
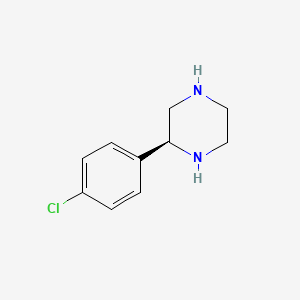
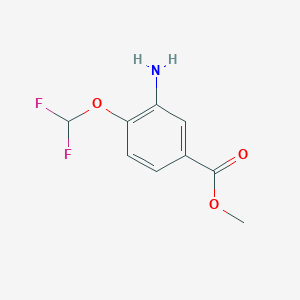
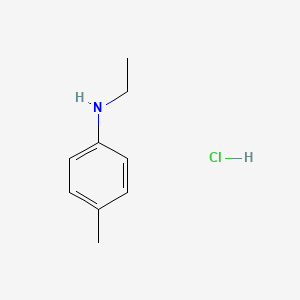
![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
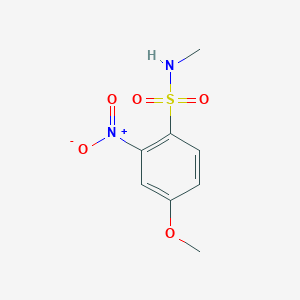
![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
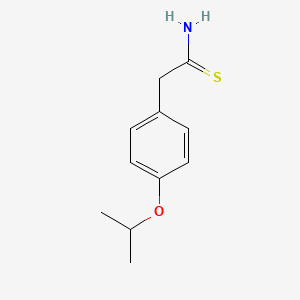
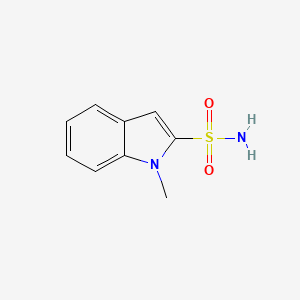
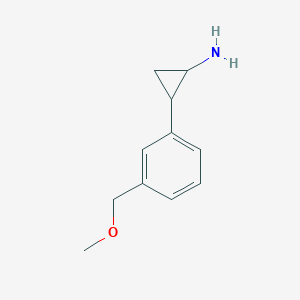
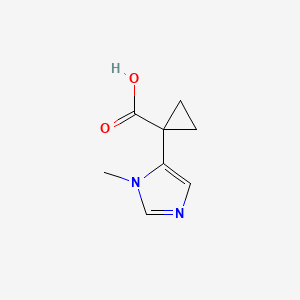
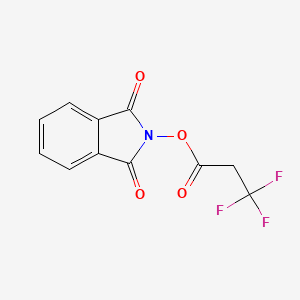
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
